Sec-Dependent Secretion Confirmed by Complete Azide Inhibition
The Enterocin P precursor's secretion is mediated by the Sec translocase, a characteristic absent in most class IIa bacteriocins. In heterologous *Lactococcus lactis* expression studies, the addition of sodium azide, a potent inhibitor of SecA ATPase, completely blocked the secretion of the preEntP into the supernatant, demonstrating an obligate dependence on the Sec pathway [1]. The comparator class, represented by pediocin-like bacteriocins, typically employs a dedicated ABC transporter and is insensitive to Sec-specific inhibitors [2].
| Evidence Dimension | Secretion pathway dependency |
|---|---|
| Target Compound Data | Blocked (undetectable) secretion in the presence of azide |
| Comparator Or Baseline | Typical Class IIa bacteriocins (e.g., pediocin PA-1) which utilize a dedicated ABC transporter, insensitive to azide |
| Quantified Difference | Absolute (complete inhibition vs. no effect) |
| Conditions | Heterologous expression in *L. lactis* NZ9000; pulse-labeling assay with [35S]methionine and 10 mM sodium azide |
Why This Matters
Proves the precursor is a specific, non-redundant substrate for the Sec pathway, making it essential for studying this mechanism in contrast to other bacteriocin models.
- [1] Gutiérrez, J., et al. (2005). Sec-mediated secretion of bacteriocin enterocin P by Lactococcus lactis. Applied and Environmental Microbiology, 71(4), 1959-1963. View Source
- [2] Cintas, L. M., et al. (1997). Biochemical and genetic characterization of enterocin P... Applied and Environmental Microbiology, 63(11), 4321-4330. View Source
